4-Bromo-2-methyl-3-nitrobenzoic acid 4-Bromo-2-methyl-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15741058
InChI: InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H6BrNO4
Molecular Weight: 260.04 g/mol

4-Bromo-2-methyl-3-nitrobenzoic acid

CAS No.:

Cat. No.: VC15741058

Molecular Formula: C8H6BrNO4

Molecular Weight: 260.04 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-methyl-3-nitrobenzoic acid -

Specification

Molecular Formula C8H6BrNO4
Molecular Weight 260.04 g/mol
IUPAC Name 4-bromo-2-methyl-3-nitrobenzoic acid
Standard InChI InChI=1S/C8H6BrNO4/c1-4-5(8(11)12)2-3-6(9)7(4)10(13)14/h2-3H,1H3,(H,11,12)
Standard InChI Key MXZFUBKSBUDBHZ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

4-Bromo-2-methyl-3-nitrobenzoic acid features a benzene ring with four distinct functional groups:

  • A bromine atom at the 4th position, enhancing electrophilic substitution reactivity.

  • A methyl group at the 2nd position, contributing steric effects and influencing solubility.

  • A nitro group at the 3rd position, which directs further substitution reactions.

  • A carboxylic acid group at the 1st position, enabling salt formation and hydrogen bonding.

The IUPAC name, 4-bromo-2-methyl-3-nitrobenzoic acid, reflects this substitution pattern. The compound’s structural uniqueness is further captured in its SMILES notation (CC1=C(C=CC(=C1[N+](=O)[O-])Br)C(=O)O) and InChIKey (MXZFUBKSBUDBHZ-UHFFFAOYSA-N).

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₈H₆BrNO₄
Molecular Weight260.04 g/mol
Density1.6±0.1 g/cm³ (estimated)
Boiling Point323.4±37.0 °C (estimated)
LogP (Partition Coefficient)2.83
SolubilitySoluble in polar organic solvents

The LogP value of 2.83 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . This property is critical for its role as a pharmaceutical intermediate, where bioavailability and membrane permeability are paramount.

Synthesis Methods and Reaction Pathways

Nitration and Bromination Sequence

The synthesis of 4-bromo-2-methyl-3-nitrobenzoic acid typically involves sequential nitration and bromination of a methylbenzoic acid precursor. While detailed protocols are proprietary, general steps include:

  • Nitration: Treatment of 2-methylbenzoic acid with a nitrating agent (e.g., HNO₃/H₂SO₄) introduces the nitro group at the 3rd position, yielding 2-methyl-3-nitrobenzoic acid.

  • Bromination: Electrophilic bromination using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of FeBr₃ directs bromine to the 4th position, completing the substitution pattern.

Table 2: Key Reaction Conditions

StepReagents/ConditionsTemperatureYield (%)
NitrationHNO₃ (conc.), H₂SO₄ (cat.)0–5 °C70–85
BrominationBr₂, FeBr₃, CH₂Cl₂25–40 °C65–75

The regioselectivity of bromination is influenced by the electron-withdrawing nitro group, which deactivates the ring and directs incoming electrophiles to the para position relative to the methyl group.

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors to enhance safety and efficiency during nitration, a highly exothermic process. Automated systems monitor temperature and reagent stoichiometry to minimize byproducts such as di-brominated derivatives.

Biological Activity and Pharmaceutical Applications

Role in Anticancer Drug Synthesis

4-Bromo-2-methyl-3-nitrobenzoic acid is a key intermediate in synthesizing Lonafarnib, a farnesyltransferase inhibitor used in treating Hutchinson-Gilford progeria syndrome and certain cancers. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups critical for target binding.

Table 3: Pharmacological Relevance

ApplicationMechanismTarget Disease
Lonafarnib IntermediateFarnesyltransferase inhibitionProgeria, Pancreatic Cancer
Antibacterial AgentsCell wall synthesis disruptionGram-positive Infections

Physical and Chemical Stability

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition onset at 149.4±26.5 °C, with rapid mass loss attributable to nitro group elimination and subsequent decarboxylation . Storage recommendations include refrigeration (2–8 °C) under inert atmosphere to prevent degradation.

Solubility Profile

The compound exhibits solubility in:

  • Polar aprotic solvents: DMSO, DMF (>50 mg/mL)

  • Chlorinated solvents: Dichloromethane, chloroform (20–30 mg/mL)

  • Aqueous solutions: Limited solubility (≤1 mg/mL) at neutral pH, improving under basic conditions via carboxylate formation.

AspectGuideline
Personal ProtectionNitrile gloves, lab coat, goggles
VentilationFume hood for powder handling
Spill ManagementAbsorb with inert material, dispose as hazardous waste

Environmental Impact

The bromine and nitro groups pose risks of persistence and toxicity in aquatic ecosystems. Remediation strategies include photocatalytic degradation using TiO₂ nanoparticles, which cleave the aromatic ring under UV light .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator